![molecular formula C11H7N3OS B12879674 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one CAS No. 95356-74-4](/img/structure/B12879674.png)
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence. One efficient method uses o-bromo-arylisothiocyanates and aroylhydrazides as starting materials. The reaction is catalyzed by 1 mol% copper(II) chloride dihydrate and 1 mol% 1,10-phenanthroline in water, yielding the desired product in excellent overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of water as a solvent and mild reaction conditions makes the process environmentally friendly and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one involves the inhibition of key enzymes and signaling pathways. For instance, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and nuclear factor kappa B (NF-κB), leading to the suppression of tumor growth and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are known for their energetic material properties and have applications in the field of explosives.
Uniqueness
6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one is unique due to its benzylidene substitution, which imparts distinct biological activities and chemical reactivity. This substitution enhances its potential as a therapeutic agent compared to other similar compounds.
Eigenschaften
CAS-Nummer |
95356-74-4 |
|---|---|
Molekularformel |
C11H7N3OS |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
(6E)-6-benzylidene-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C11H7N3OS/c15-10-9(6-8-4-2-1-3-5-8)16-11-13-12-7-14(10)11/h1-7H/b9-6+ |
InChI-Schlüssel |
KZZORRRBJWSMGF-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C=NN=C3S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C=NN=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



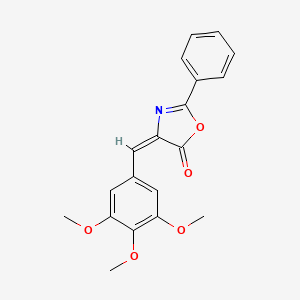

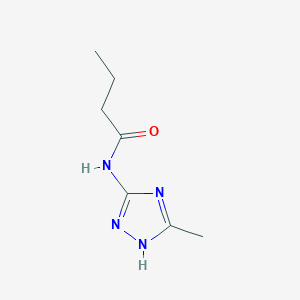

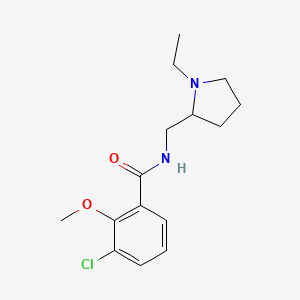
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
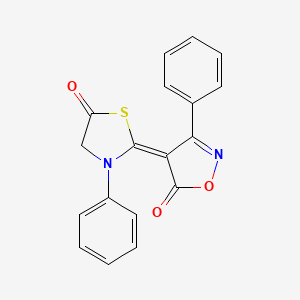
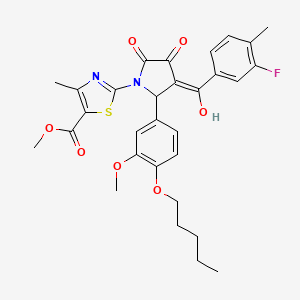



![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

